4-Methoxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-EN-1-YL]phenol
Overview
Description
The compound "4-Methoxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-EN-1-YL]phenol" is a synthetic organic molecule characterized by its intricate structure, which includes multiple methyl groups, a methoxy group, and a long hydrocarbon chain. This unique combination makes it an interesting subject for various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "4-Methoxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-EN-1-YL]phenol" typically involves multi-step organic reactions, starting from simpler phenol derivatives. One common approach includes the alkylation of a substituted phenol, followed by the introduction of the methoxy group through methylation reactions. Various catalysts, such as Lewis acids, are often used to facilitate these processes under controlled temperatures and pressures. Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow reactors that allow for precise control over reaction parameters. The choice of solvents and purification methods, like chromatography and recrystallization, play a crucial role in ensuring the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: "4-Methoxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-EN-1-YL]phenol" can undergo several chemical reactions, including:
Oxidation: Conversion to quinones under the influence of oxidizing agents.
Reduction: Hydrogenation reactions to remove double bonds.
Substitution: Electrophilic aromatic substitution to replace hydrogen atoms on the aromatic ring. Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like hydrogen in the presence of palladium catalyst, and electrophiles like bromine are commonly used. Typical conditions include ambient or slightly elevated temperatures and solvents like methanol or dichloromethane. Major Products: The products formed depend on the type of reaction. For instance, oxidation typically yields quinones, while substitution might introduce various functional groups such as halides.
Scientific Research Applications
Chemistry: The unique structure of "4-Methoxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-EN-1-YL]phenol" makes it a valuable compound in organic synthesis and materials science research. Biology and Medicine: In the realm of biology and medicine, this compound is studied for its potential antioxidant properties and its role in signal transduction pathways. Industry: Industrially, it may be used as a precursor for the synthesis of more complex molecules or as an additive in the formulation of specialized materials.
Mechanism of Action
The mechanism by which "4-Methoxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-EN-1-YL]phenol" exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. These interactions may alter cellular processes and signal transduction pathways, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Similar compounds like "4-Hydroxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-EN-1-YL]phenol" or "4-Methoxy-2,3,6-trimethyl-5-[(2E,7S,11R)-3,7,11,15-tetramethylhexadec-2-EN-1-YL]phenol" share similar structural features but vary in their functional groups or stereochemistry. Uniqueness: What sets "4-Methoxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-EN-1-YL]phenol" apart is its specific combination of methoxy and methyl groups, along with its distinct hydrocarbon chain, which may influence its chemical reactivity and biological activity.
This detailed overview captures the essence and significance of "this compound" across various domains
Properties
IUPAC Name |
4-methoxy-2,3,6-trimethyl-5-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-18-24(5)19-20-28-27(8)29(31)25(6)26(7)30(28)32-9/h19,21-23,31H,10-18,20H2,1-9H3/b24-19+/t22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSASXCLFHSTYLS-OLOZJIBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)C)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858006 | |
Record name | 4-Methoxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86993-71-7 | |
Record name | 4-Methoxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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